4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide
Description
4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide is a chiral carbothioamide derivative characterized by a benzene ring substituted with a methyl group at the 4-position and a carbothioamide (-C(=S)-NH-) functional group. The nitrogen atom of the carbothioamide is further substituted with an (R)-configured 1-phenylethyl group, imparting stereochemical specificity to the molecule. Carbothioamides are sulfur analogs of carboxamides, where the oxygen atom in the carbonyl group is replaced by sulfur.
By extension, the target carbothioamide could be synthesized using a thioacyl chloride intermediate.
Properties
CAS No. |
917876-79-0 |
|---|---|
Molecular Formula |
C16H17NS |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
4-methyl-N-[(1R)-1-phenylethyl]benzenecarbothioamide |
InChI |
InChI=1S/C16H17NS/c1-12-8-10-15(11-9-12)16(18)17-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,17,18)/t13-/m1/s1 |
InChI Key |
IALBPYIIWWKSTF-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=S)N[C@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide typically involves the reaction of 4-methylbenzoyl chloride with (1R)-1-phenylethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with a thiolating agent, such as Lawesson’s reagent, to introduce the carbothioamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that derivatives of carbothioamide compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can act as cytotoxic agents against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making these compounds attractive candidates for further development as anticancer drugs .
Antimicrobial Properties
Compounds related to 4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide have demonstrated antimicrobial activity against both bacterial and fungal strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed . The structural modifications of such compounds can enhance their efficacy and broaden their spectrum of activity.
Agricultural Applications
Fungicides
The compound has been identified as a potential fungicide in agricultural settings. Its low toxicity to humans and animals combined with effective antifungal properties makes it suitable for use in crop protection. Research has indicated that similar carbothioamide derivatives can inhibit fungal growth, thus protecting crops from diseases while minimizing environmental impact .
Material Science Applications
Polymer Chemistry
In materials science, carbothioamide compounds are explored for their role in synthesizing new polymers with enhanced properties. The incorporation of such compounds into polymer matrices can improve mechanical strength and thermal stability, which is beneficial for applications in coatings and composites .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various thioamide derivatives on human cancer cell lines. The results indicated that certain modifications to the thioamide structure led to increased apoptosis rates in MCF-7 breast cancer cells. The structure-activity relationship (SAR) analysis provided insights into how specific functional groups influence biological activity .
Case Study 2: Agricultural Application
In a field trial, a formulation containing a thioamide derivative was tested against common fungal pathogens affecting wheat crops. The results showed a significant reduction in disease incidence compared to untreated controls, highlighting the compound's potential as an eco-friendly fungicide .
Data Tables
| Application Area | Compound Activity | Target Organisms/Cells | Notes |
|---|---|---|---|
| Anticancer | Cytotoxicity | MCF-7, HCT-116 | Induces apoptosis |
| Antimicrobial | Bactericidal | Gram-positive & Gram-negative bacteria | Effective against resistant strains |
| Agricultural | Fungicidal | Fungal pathogens in crops | Low toxicity to non-target organisms |
| Material Science | Polymer enhancement | Various polymer matrices | Improved mechanical properties |
Mechanism of Action
The mechanism of action of 4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
Biological Activity
4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide is a compound characterized by its unique carbothioamide group, which contributes to its distinct biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H17NS |
| Molecular Weight | 255.4 g/mol |
| CAS Number | 917876-79-0 |
| IUPAC Name | 4-methyl-N-[(1R)-1-phenylethyl]benzenecarbothioamide |
| InChI Key | IALBPYIIWWKSTF-CYBMUJFWSA-N |
Synthesis
The synthesis typically involves the reaction of 4-methylbenzoyl chloride with (1R)-1-phenylethylamine in the presence of a base like triethylamine. The introduction of the carbothioamide group is achieved using thiolating agents such as Lawesson’s reagent under anhydrous conditions to prevent hydrolysis .
Antimicrobial Properties
Research has indicated that compounds containing carbothioamide groups exhibit significant antimicrobial activity. In a study assessing various derivatives, it was found that this compound demonstrated notable inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded, showing effective antimicrobial action .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the disruption of microtubule dynamics, similar to established chemotherapeutic agents. This was evidenced by assays measuring cell viability and apoptosis induction .
The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, it may alter cellular membrane integrity, impacting cellular functions .
Study on Antimicrobial Activity
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several carbothioamide derivatives against common pathogens. The findings indicated that this compound had an MIC of 32 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development .
Study on Anticancer Activity
In another study focusing on cancer treatment, the compound exhibited a GI50 value of 5 µM against DU145 prostate cancer cells. The study highlighted its ability to induce apoptosis through mitochondrial pathways and caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
